molecular formula C27H32ClN5O5 B1683781 Saracatinib CAS No. 379231-04-6

Saracatinib

Cat. No. B1683781
M. Wt: 542 g/mol
InChI Key: OUKYUETWWIPKQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Saracatinib was synthesized from 2,4,6-trifluorobenzonitrile through procedures of ammonolysis, hydrolysis, cyclization, and substitution . The synthetic method was suitable for large-scale production .


Molecular Structure Analysis

The molecular formula of Saracatinib is C27H32ClN5O5 . It has a molar mass of 542.03 g·mol −1 .


Chemical Reactions Analysis

Saracatinib achieved a stronger and more specific inhibition of the identified inflammatory signatures than the other compounds tested . It interfered with the phosphorylation, translocation, and oligomerization of MLKL induced by TNF .


Physical And Chemical Properties Analysis

Saracatinib is a solid substance . It has a solubility of 80 mg/mL in DMSO .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Saracatinib shows promise as a treatment for Idiopathic Pulmonary Fibrosis (IPF), a chronic and often fatal condition that causes scarring or fibrosis of the lungs and makes breathing difficult . It has also been identified as a new anti-atherosclerotic use for the dual kinase inhibitor .

properties

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKYUETWWIPKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191355
Record name Saracatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saracatinib

CAS RN

379231-04-6
Record name Saracatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379231-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saracatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379231046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saracatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saracatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARACATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KD24QGH76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A first portion of 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (0.19 g) in toluene (3 ml) was added to a stirred mixture of phosphoryl chloride (0.059 ml), diisopropylethylamine (0.13 ml) and toluene (3 ml) that was heated to 80° C. and the resultant mixture was heated to 80° C. for 6 hours. The mixture was allowed to cool to ambient temperature and was stirred overnight. The mixture was re-heated to 80° C. and a solution of 6-chloro-2,3-methylenedioxyaniline (0.088 g) in toluene (2 ml) was added. The resultant mixture was stirred and heated to 80° C. for 1.5 hours. The mixture was cooled to ambient temperature and the solvent was decanted from the oily gum that had been deposited. The oily gum was suspended in DMF (3 ml), a second portion of 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (0.088 g) was added and the reaction mixture was heated to 100° C. for 9 hours. The mixture was allowed to cool to ambient temperature and partitioned between ethyl acetate and a 2M aqueous hydrochloric acid solution (10 ml). The aqueous solution was basified by the addition of 10M aqueous sodium hydroxide solution (10 ml) and extracted with methylene chloride. The organic solution was dried over magnesium sulphate and evaporated. The resultant oil was purified by column chromatography on silica using increasingly polar mixtures of methylene chloride and methanol as eluent. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline (0.008 g); NMR Spectrum: (DMSOd6) 1.85-1.95 (m, 2H), 2.1-2.2 (m, 2H), 2.2 (s, 3H), 2.2-2.4 (m, 4H), 2.4-2.6 (m, 4H), 2.87 (m, 2H), 3.5-3.6 (m, 2H), 3.8-3.9 (m, 2H), 4.2 (m, 2H), 5.1 (m, 1H), 6.1 (s, 2H), 6.85 (s, 1H), 6.9 (s, 1H), 6.95 (d, 1H), 7.05 (d, 1H), 8.35 (s, 1H), 9.2 (s, 1H).
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Synthesis routes and methods III

Procedure details

4-(6-Chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline (0.5 g) was added to a stirred mixture of potassium hydroxide (0.168 g), 1-(2-hydroxyethyl)-4-methylpiperazine (0.69 g) and di-(2-methoxyethyl)ether (10 ml) that had been warmed to 120° C. and the resultant reaction mixture was heated to 120° C. for 12 hours. The reaction mixture was cooled to ambient temperature, acidified to pH 1 to 3 by the addition of 1M aqueous hydrochloric acid (9 ml) and washed with isopropyl acetate (20 ml). The aqueous solution was stirred and basified to pH 13 to 14 by the addition of 2M aqueous sodium hydroxide (5 ml). After 10 minutes, water (22 ml) was added and the mixture was stirred for 2 hours to allow precipitation of a solid to finish. The mixture was cooled to 10° C. and filtered. The resultant solid was washed with water (20 ml) and dried in vacuo at 40° C. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline (0.47 g, 92.5% purity by HPLC using Method B, retention time 7.3 minutes); NMR Spectrum: (CDCl3) 1.65 (br s, 3H), 1.9-2.05 (m, 2H), 2.2-2.3 (m, 2H), 2.31 (s, 3H), 2.4-2.8 (m, 8H), 2.9 (m, 2H), 3.6-3.7 (m, 2H), 3.95-4.05 (m, 2H), 4.2-4.25 (m, 2H), 4.8 (m, 1H), 6.05 (s, 2H), 6.55 (s, 1H), 6.75 (d, 1H), 6.85 (s, 1H), 7.0 (d, 1H), 8.55 (s, 1H), 9.25 (s, 1H).
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Synthesis routes and methods IV

Procedure details

Under an atmosphere of nitrogen gas, phosphoryl chloride (0.07 ml) was added to a stirred mixture of 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (0.2 g), diisopropylethylamine (0.22 ml) and butyronitrile (2 ml) that had been heated to 96° C. and the resultant mixture was heated to 96° C. for 4 hours. A second portion (0.12 ml) of phosphoryl chloride was added and the resultant mixture was heated to 96° C. for 1.7 hours. 6-Chloro-2,3-methylenedioxyaniline (0.098 g) was added and the resultant mixture was heated to 96° C. for 2 hours. The mixture was allowed to cool to ambient temperature. Water (2 ml) was added and the organic layer was separated. The aqueous layer was washed with butyronitrile (1 ml). The aqueous layer was basified to pH9 by the addition of concentrated aqueous sodium hydroxide solution (47% w/w) and extracted with n-butanol (2×2 ml). The resultant organic layers were combined and evaporated. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline (0.094 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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